Tryptamide

Description

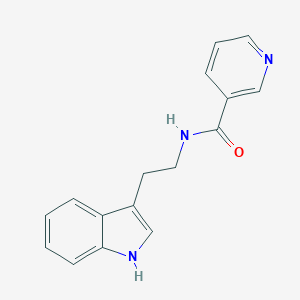

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c20-16(13-4-3-8-17-10-13)18-9-7-12-11-19-15-6-2-1-5-14(12)15/h1-6,8,10-11,19H,7,9H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAZUJBASMCUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045698 | |

| Record name | Nicotredole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29876-14-0 | |

| Record name | Tryptamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29876-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotredole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029876140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29876-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotredole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOTREDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F1T12OCLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tryptamide's Mechanism of Action in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptamide, an endogenous monoamine alkaloid and a derivative of the essential amino acid tryptophan, plays a multifaceted role in the central nervous system (CNS). Its structural similarity to serotonin has long implicated it in serotonergic neurotransmission. However, recent research has unveiled a more complex pharmacological profile, positioning this compound as a modulator of multiple neurotransmitter systems. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in the CNS, focusing on its interactions with key receptor systems and its influence on monoamine release. The information is presented to aid researchers, scientists, and drug development professionals in understanding its therapeutic potential and in designing future investigations.

This compound's effects in the CNS are primarily mediated through three interconnected mechanisms: direct agonism at serotonin and trace amine-associated receptors, and its function as a monoamine releasing agent. Understanding these distinct yet overlapping actions is crucial for a comprehensive grasp of its physiological and potential pathophysiological roles.

Receptor Binding and Functional Activity

This compound and its analogues exhibit a wide range of affinities and functional activities at various receptors in the CNS. The primary targets identified to date are the serotonin 5-HT2A receptor and the Trace Amine-Associated Receptor 1 (TAAR1).

Serotonin 5-HT2A Receptor Agonism

This compound is a known agonist of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 signaling pathway.[1] Activation of the 5-HT2A receptor is a key mechanism underlying the psychoactive effects of many tryptamine derivatives.[2]

| Compound | Receptor | Assay Type | Parameter | Value (nM) |

| Tryptamine | 5-HT2A | Functional (G-protein activation) | EC50 | 7.36 ± 0.56 |

| Tryptamine | 5-HT2A | Functional (β-arrestin recruitment) | EC50 | 3,485 ± 234 |

| N,N-Dimethyltryptamine (DMT) | 5-HT2A | Binding | Ki | 108 |

| Psilocin (4-HO-DMT) | 5-HT2A | Binding | Ki | 40 |

| 5-MeO-DMT | 5-HT2A | Binding | Ki | 61.5 |

Data compiled from multiple sources. Experimental conditions may vary.[1][3]

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, activating the heterotrimeric Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4][5]

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Tryptamine is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a GPCR coupled to the Gs signaling pathway.[1] TAAR1 is expressed in key monoaminergic brain regions and plays a modulatory role in dopaminergic and serotonergic neurotransmission.[6]

| Species | Assay Type | Parameter | Value (nM) |

| Rat | Functional (cAMP accumulation) | EC50 | Potent Full Agonist |

| Mouse | Functional (cAMP accumulation) | EC50 | Weak Full Agonist |

| Human | Functional (cAMP accumulation) | EC50 | Very Weak Partial Agonist |

Data indicates species-dependent differences in tryptamine's efficacy at TAAR1.[1]

Activation of TAAR1 by tryptamine leads to the stimulation of adenylyl cyclase (AC) via the Gs alpha subunit. AC then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to a cellular response.[7]

Monoamine Releasing Activity

In addition to direct receptor agonism, tryptamine functions as a monoamine releasing agent, promoting the efflux of serotonin, dopamine, and norepinephrine from presynaptic terminals.[1] This action is thought to be mediated, at least in part, through its interaction with TAAR1, which can modulate the activity of monoamine transporters.

Quantitative Data: Monoamine Release

| Neurotransmitter | Parameter | Value (nM) |

| Serotonin | EC50 | 32.6 |

| Dopamine | EC50 | 164 |

| Norepinephrine | EC50 | 716 |

Data represents the half-maximal effective concentration for neurotransmitter release.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for 5-HT2A Receptor

This assay determines the binding affinity of tryptamine for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor (e.g., from HEK293 cells).

-

Radioligand (e.g., [3H]ketanserin).

-

Tryptamine solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

Non-specific binding control (e.g., a high concentration of a non-labeled 5-HT2A antagonist like ketanserin).

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of tryptamine.

-

In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or a tryptamine dilution.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester, washing with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of tryptamine and calculate the Ki value using the Cheng-Prusoff equation.

TAAR1 Functional Assay (cAMP Accumulation)

This assay measures the ability of tryptamine to activate TAAR1 and stimulate the production of cyclic AMP (cAMP).[8]

Materials:

-

Cells expressing human TAAR1 (e.g., HEK293 cells).[8]

-

Tryptamine solutions of varying concentrations.

-

Stimulation buffer.

-

cAMP assay kit (e.g., LANCE Ultra cAMP kit or similar).

-

Plate reader capable of detecting the assay signal.

Procedure:

-

Plate TAAR1-expressing cells in a 96-well plate and culture overnight.

-

Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor.

-

Add varying concentrations of tryptamine to the wells.

-

Incubate for a specified time to allow for cAMP accumulation.

-

Lyse the cells and perform the cAMP detection assay according to the kit manufacturer's instructions.

-

Measure the signal using a plate reader.

-

Generate a dose-response curve and calculate the EC50 value for tryptamine.

Head-Twitch Response (HTR) in Mice

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is used to assess the in vivo psychoactive potential of tryptamine-like compounds.[9][10]

Materials:

-

Male C57BL/6J mice.[10]

-

Tryptamine solution for injection (intravenous or intraperitoneal).

-

Observation chambers.

-

Video recording equipment.

Procedure:

-

Acclimate the mice to the observation chambers.

-

Administer tryptamine or a vehicle control to the mice.

-

Immediately place the mice back into the observation chambers and record their behavior for a set period (e.g., 30 minutes).[10]

-

A trained observer, blind to the treatment conditions, will score the number of head twitches. A head twitch is a rapid, rotational movement of the head.

-

Compare the number of head twitches between the tryptamine-treated and control groups.

Conclusion

The mechanism of action of this compound in the central nervous system is complex, involving direct agonism at 5-HT2A and TAAR1 receptors, as well as the promotion of monoamine release. This multifaceted pharmacology contributes to a wide range of physiological and behavioral effects. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued exploration of this compound and its derivatives as potential therapeutic agents for neuropsychiatric disorders. The information and methodologies presented in this guide are intended to serve as a valuable resource for researchers in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. benchchem.com [benchchem.com]

- 4. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Dopamine releasing agent - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Head-twitch response - Wikipedia [en.wikipedia.org]

- 10. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Endogenous Tryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous tryptamine, a monoamine alkaloid derived from the essential amino acid tryptophan, has long been a subject of scientific inquiry. Initially considered a mere metabolic byproduct, a growing body of evidence now firmly establishes tryptamine as a neuroactive compound with significant physiological functions. It acts as a neuromodulator and potentially as a neurotransmitter, exerting its effects through a complex interplay with various receptor systems, most notably the trace amine-associated receptor 1 (TAAR1) and serotonin receptors. This technical guide provides an in-depth overview of the biosynthesis, metabolism, and physiological functions of endogenous tryptamine, with a focus on its roles in the central nervous system, gastrointestinal tract, and cardiovascular system. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.

Introduction

Tryptamine is an indoleamine metabolite of tryptophan, structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine)[1][2]. Found in trace amounts in the mammalian brain, its presence and neuroactive properties suggest a functional role beyond that of a simple metabolic intermediate[2][3]. Tryptamine's physiological significance is underscored by its interactions with specific receptor systems, leading to the modulation of key signaling pathways that influence neuronal activity, gut motility, and cardiovascular tone[1][4][5]. This guide synthesizes the current understanding of endogenous tryptamine's physiological functions, providing a technical resource for researchers and drug development professionals.

Biosynthesis and Metabolism

The metabolic pathway of tryptamine is a tightly regulated process involving its synthesis from tryptophan and its subsequent degradation by monoamine oxidases.

Biosynthesis

Endogenous tryptamine is synthesized from the essential amino acid L-tryptophan through a decarboxylation reaction catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC)[1][6]. This process removes the carboxylic acid group from tryptophan, yielding tryptamine[1].

Metabolism

The primary route of tryptamine catabolism is oxidative deamination by monoamine oxidase (MAO), primarily MAO-A and MAO-B[1]. This enzymatic reaction converts tryptamine to indole-3-acetaldehyde, which is further oxidized to indole-3-acetic acid (IAA), the major metabolite of tryptamine[1][7]. The metabolism of tryptamine is extremely rapid, resulting in a very short biological half-life[1].

Figure 1: Biosynthesis and Metabolism of Tryptamine.

Physiological Functions and Signaling Pathways

Endogenous tryptamine exerts its physiological effects by interacting with a variety of receptors, leading to the activation of downstream signaling cascades.

Central Nervous System

In the central nervous system (CNS), tryptamine is considered a neuromodulator or a putative neurotransmitter[3][8]. It modulates the activity of major neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems[1].

-

Trace Amine-Associated Receptor 1 (TAAR1): Tryptamine is a potent agonist of TAAR1, a G-protein coupled receptor (GPCR) found in the brain[1]. Activation of TAAR1 by tryptamine can lead to the modulation of monoaminergic neurotransmission[1]. The signaling pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP)[1].

-

Serotonin (5-HT) Receptors: Tryptamine also interacts with several serotonin receptors. It is a full agonist of the 5-HT2A receptor[1]. The activation of 5-HT2A receptors is believed to mediate some of the psychoactive effects observed with exogenous tryptamine administration[9].

Figure 2: Tryptamine Signaling via TAAR1 in the CNS.

Gastrointestinal Tract

In the gastrointestinal (GI) tract, tryptamine plays a significant role in regulating motility[1][5]. Commensal gut bacteria can produce tryptamine from dietary tryptophan[1][10]. This bacterially-derived tryptamine can then act on the host's enteric nervous system.

-

5-HT4 Receptors: Tryptamine activates 5-HT4 receptors on colonocytes, the epithelial cells of the colon[1][5]. This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cAMP[1]. The elevated cAMP levels promote the secretion of electrolytes and water into the intestinal lumen, thereby increasing gut motility[1][10].

Figure 3: Tryptamine-mediated signaling in the gastrointestinal tract.

Cardiovascular System

The effects of tryptamine on the cardiovascular system are complex, with studies reporting both pressor and depressor responses depending on the route of administration and the specific vascular bed[4]. Central administration of tryptamine in rats has been shown to cause both increases and decreases in arterial blood pressure and heart rate[4]. The pressor response appears to be mediated by the activation of central methysergide-sensitive receptors[4].

Quantitative Data

The following tables summarize key quantitative data related to endogenous tryptamine.

| Parameter | Species | Tissue/System | Value | Reference |

| Endogenous Concentration | Rat | Whole Brain | 0.60 ± 0.06 ng/g | [11] |

| Receptor Binding Affinity (EC50) | Human | 5-HT2A Receptor | 7.36 ± 0.56 nM | [1] |

| Receptor Binding Affinity (EC50) - β-arrestin pathway | Human | 5-HT2A Receptor | 3,485 ± 234 nM | [1] |

Table 1: Quantitative Data for Endogenous Tryptamine.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the physiological functions of endogenous tryptamine.

Quantification of Tryptamine in Brain Tissue

Method: High-Performance Liquid Chromatography (HPLC) with Fluorometric Detection[11].

Protocol Outline:

-

Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.

-

Extraction: Tryptamine is extracted from the homogenate using an organic solvent such as ethyl acetate.

-

Purification: The extract is purified using a weak cation-exchange resin to isolate tryptamine from other interfering substances.

-

Chromatographic Separation: The purified sample is injected into an HPLC system equipped with a reversed-phase column (e.g., µBondapak C18). Isocratic elution is used to separate tryptamine.

-

Detection: Tryptamine is detected using a fluorometric detector, which provides high sensitivity and selectivity.

-

Quantification: The concentration of tryptamine is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of tryptamine.

References

- 1. Tryptamine - Wikipedia [en.wikipedia.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Tryptamine: a neuromodulator or neurotransmitter in mammalian brain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of the cardiovascular responses to central injection of tryptamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Intestinal bacteria-derived tryptamine and its impact on human gut microbiota [frontiersin.org]

- 6. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tryptamine: a metabolite of tryptophan implicated in various neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. researchgate.net [researchgate.net]

The Pharmacokinetics and Bioavailability of Tryptamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of tryptamide derivatives, a class of compounds with significant therapeutic and research interest. Tryptamides, characterized by an indole scaffold with an ethylamine side chain, encompass a wide range of substances including endogenous neurotransmitters, psychedelic compounds, and pharmaceutical drugs. Understanding their absorption, distribution, metabolism, and excretion (ADME) properties is critical for the development of safe and effective therapeutic agents.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for several prominent this compound derivatives. These values have been compiled from various preclinical and clinical studies and are presented to facilitate comparison across compounds. It is important to note that parameters can vary significantly based on the species studied, dose, and route of administration.

Table 1: Pharmacokinetics of Psychedelic this compound Derivatives

| Compound | Species | Dose and Route | Cmax | Tmax | Elimination Half-life (t½) | Oral Bioavailability (F) | Reference(s) |

| N,N-Dimethyltryptamine (DMT) | Human | 9-21.5 mg (IV infusion over 10 min) | Dose-dependent | ~2 min | 9-12 min | Not orally active alone | [1][2] |

| Human | with MAOI (Ayahuasca) | Variable | Variable | Prolonged | Orally active | [3] | |

| 5-MeO-DMT | Mouse | 2, 10, 20 mg/kg (IP) | Dose-dependent | ~5-7 min | 12-19 min | Not orally active alone | [4][5] |

| Human | Vaporized inhalation | Not specified | 1-5 min | Short (effects last <1 hr) | Not applicable | [6] | |

| Psilocin (from Psilocybin) | Human | Oral | 8.2 ± 2.8 ng/mL | 1.8 - 4 h | 1.5 - 4 h | 52.7 ± 20% | [7][8] |

| Rat | Oral (extract) | 0.43 ± 0.12 µg/mL | 90 ± 2.1 min | 117.3 ± 40.3 min | Not specified | [3] | |

| Bufotenin (5-HO-DMT) | Human | IV | Not specified | Not specified | Not specified | Low (extensive first-pass metabolism) | |

| 4-AcO-DMT (Psilacetin) | Rodent | Intraperitoneal | Lower than equimolar psilocybin | Not specified | ~30 min (for psilocin) | 70% relative bioavailability to psilocybin | |

| Human | Oral | Not specified | 20-40 min (onset) | Not specified | Orally active | [9] | |

| N,N-Diethyltryptamine (DET) | Human | Oral | Not specified | Not specified | 2-4 hours (duration) | Orally active (50-100 mg) | [10] |

| 5-MeO-DiPT ("Foxy") | Human | 6-12 mg (Oral) | Not specified | 1-1.5 h | 4-8 hours (duration) | Orally active | [11] |

| N,N-Dipropyltryptamine (DPT) | Human | Oral/Injection | Not specified | Fast (oral), 10-15 min (injection) | 2-4 hours (duration) | Orally active | [12] |

Table 2: Pharmacokinetics of Endogenous and Pharmaceutical this compound Derivatives

| Compound | Species | Dose and Route | Cmax | Tmax | Elimination Half-life (t½) | Oral Bioavailability (F) | Reference(s) |

| Melatonin | Human | 1-5 mg (Oral) | 10-100x physiological peak | 30-45 min | ~45 min | 9-33% | [13] |

| Sumatriptan | Human | 100 mg (Oral) | Variable | ~45 min (to 75% of Cmax) | ~2 h | 14% |

Experimental Protocols

This section details representative methodologies for key experiments in the pharmacokinetic evaluation of this compound derivatives.

In Vivo Pharmacokinetic Study in Rodents (Rat Model)

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a this compound derivative following oral and intravenous administration in rats.

2.1.1. Animal Preparation and Housing:

-

Species: Male Sprague-Dawley rats (250-300g).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. For oral studies, animals are fasted overnight prior to dosing.

-

Catheterization (for IV studies): For intravenous administration and serial blood sampling, the jugular vein may be catheterized under anesthesia. Animals are allowed to recover for at least 24 hours post-surgery.

2.1.2. Drug Formulation and Administration:

-

Oral (PO): The this compound derivative is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose in water). Administration is performed via oral gavage using a ball-tipped gavage needle at a volume of 5-10 mL/kg.

-

Intravenous (IV): The compound is dissolved in a sterile, isotonic solution (e.g., saline). Administration is via a bolus injection or infusion through the jugular vein catheter.

2.1.3. Blood Sample Collection:

-

Serial blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) from the tail vein or via the jugular vein catheter into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[1]

2.1.4. Bioanalytical Method (LC-MS/MS):

-

Sample Preparation: Plasma samples are prepared for analysis, typically by protein precipitation. An internal standard (a structurally similar compound not present in the sample) is added, followed by a precipitating agent like acetonitrile. Samples are vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.[14]

-

Chromatography: Separation is achieved using a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is commonly used.

-

Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored for high selectivity and sensitivity.[14][15]

2.1.5. Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin).

-

Key parameters calculated include: Cmax, Tmax, area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

-

Oral bioavailability (F) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.[16]

In Vitro Permeability Assays

2.2.1. Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium, including the expression of tight junctions and various transporters. This assay is a gold standard for predicting in vivo oral absorption.

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[17][18]

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.[15][19]

-

Transport Experiment: The test compound is added to the apical (A) side of the monolayer, and the amount of compound that permeates to the basolateral (B) side is measured over time (typically 2 hours). To assess active efflux, the experiment is also performed in the B-to-A direction. Samples are taken from the donor and receiver compartments at the end of the incubation period.[17][18]

-

Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[18]

-

Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[17]

2.2.2. Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that measures passive transcellular permeability across an artificial lipid membrane, providing a high-throughput method to predict passive absorption.

-

Assay Setup: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.[11]

-

Experiment: The test compound is added to the donor wells (the filter plate), and the plate assembly is incubated for a set period (e.g., 4-16 hours).

-

Analysis: The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.

-

Calculation: The effective permeability (Pe) is calculated based on the change in concentration in the donor and acceptor wells over time.

Mandatory Visualizations

Signaling Pathways

Many this compound derivatives exert their effects through interaction with serotonin receptors, particularly the 5-HT2A receptor. The following diagram illustrates the canonical Gq-coupled signaling pathway activated by 5-HT2A receptor agonists.

Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway.

Experimental Workflows

The following diagrams illustrate typical workflows for the experimental protocols described above.

Caption: Workflow for an in vivo pharmacokinetic study.

Caption: Workflow for an in vitro Caco-2 permeability assay.

Conclusion

The pharmacokinetic profiles of this compound derivatives are diverse and highly dependent on their specific chemical structures. Substitutions on the indole ring and the ethylamine side chain significantly impact their ADME properties, including oral bioavailability, metabolic stability, and ability to cross the blood-brain barrier. The methodologies outlined in this guide provide a framework for the systematic evaluation of these properties, which is essential for the translation of promising this compound-based compounds from preclinical research to clinical applications. Further research is warranted to fully characterize the pharmacokinetics of a broader range of this compound analogs and to elucidate the complex interplay between their metabolic pathways and pharmacological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determining the pharmacokinetics of psilocin in rat plasma using ultra-performance liquid chromatography coupled with a photodiode array detector after orally administering an extract of Gymnopilus spectabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Psilocybin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. recovered.org [recovered.org]

- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 11. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]

- 12. Dipropyltryptamine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 16. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. enamine.net [enamine.net]

Structure-Activity Relationship of Tryptamide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptamine, a monoamine alkaloid, serves as a privileged scaffold in medicinal chemistry due to its structural resemblance to the neurotransmitter serotonin.[1] Its indole ring and ethylamine side chain are amenable to a wide range of chemical modifications, leading to a diverse array of analogs with varied pharmacological activities.[1] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of tryptamide analogs, focusing on their interactions with serotonin and melatonin receptors, as well as their potential as anticancer agents. The information presented herein is intended to aid researchers in the rational design and development of novel this compound-based therapeutics.

Structure-Activity Relationship of this compound Analogs

The pharmacological profile of this compound analogs can be systematically modulated by introducing substituents at three key positions: the indole ring, the ethylamine side chain, and the terminal amino group.[1]

Serotonin Receptor Ligands

This compound analogs are well-known for their interaction with serotonin (5-HT) receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[2] The affinity and functional activity at these receptors are highly dependent on the substitution pattern.

-

4-Position: Hydroxylation at the 4-position, as seen in psilocin (4-OH-DMT), can significantly increase potency at 5-HT2A receptors.[3] Acetoxylation at this position (e.g., 4-AcO-DMT) often results in a prodrug that is deacetylated in vivo to the more active 4-hydroxy analog.[3]

-

5-Position: A methoxy (CH3O) group at the 5-position, as in 5-MeO-DMT, generally confers high affinity for both 5-HT1A and 5-HT2A receptors.[2] Halogenation (e.g., with Cl, Br, or I) at the 5-position can also lead to high-affinity ligands for several 5-HT receptor subtypes.[4] The presence of an oxygen-containing substituent at the 5-position is a key determinant of activity.[5]

-

Other Positions: Methyl groups at the 2, 4, and 7-positions can have a negative impact on activity, while halogen substituents at the 5 and 7-positions may enhance it.[5]

-

N,N-Dialkylation: The nature of the alkyl groups on the terminal nitrogen is a critical factor. Generally, N,N-dialkylated tryptamines, such as N,N-dimethyltryptamine (DMT), are more potent than their N-monomethylated or primary amine counterparts.[2] Increasing the size of the N-alkyl substituents can influence receptor selectivity. For instance, bulkier N-alkyl groups have been associated with lower potency at 5-HT2C receptors.[3]

Melatonin Receptor Ligands

Melatonin (N-acetyl-5-methoxytryptamine) is a tryptamine derivative that acts as an agonist at melatonin receptors (MT1 and MT2). The SAR of this compound analogs at these receptors has been explored to develop agents for treating sleep disorders.

-

N-Acyl Group: The N-acetyl group is crucial for melatonin receptor activity.

-

5-Methoxy Group: The 5-methoxy group is also a key feature for high affinity at MT1 and MT2 receptors. Replacement of the ether methyl group with larger arylalkyl or aryloxyalkyl substituents has been investigated to probe for MT1-selectivity.[6]

Anticancer Agents

Recent studies have highlighted the potential of this compound analogs as anticancer agents. Their mechanism of action is still under investigation but may involve the induction of apoptosis and cell cycle arrest.

-

A series of tryptamine salicylic acid derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The SAR studies revealed that substitutions at the C5 position of the tryptamine scaffold and the C3'–C5' positions of the salicylic acid moiety are important for activity.

-

Novel tryptamine derivatives bearing an azelayl chain or a 1,1,1-trichloroethyl group have shown significant cytotoxicity against hematological and solid tumor cell lines.[7]

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional activities (IC50, EC50) of selected this compound analogs at various targets.

Table 1: Binding Affinities (Ki, nM) of this compound Analogs at Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | SERT |

| Tryptamine | - | >10,000 | - | - | - | 1,600 |

| N,N-Dimethyltryptamine (DMT) | 1,070 | 108 | 49 | 1,860 | 3,360 | 1,210 |

| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 1,000 | 4,300 |

| 4-AcO-DMT | 220 | 140 | 17 | 46 | 1,100 | 4,800 |

| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | 1,150 | 470 |

| N,N-Diallyltryptamine (DALT) | 224 | 701 | 1,014 | 1,087 | 8,993 | 3,745 |

| 4-HO-DALT | 204 | 133 | 2,593 | 1,018 | 213 | 10,000 |

| 5-MeO-DALT | 50 | 83 | 1,220 | 504 | 1,130 | 499 |

| N-Benzyltryptamine | - | 245 | 100 | 186 | - | - |

| 4-Hydroxytryptamine | 95 | - | - | 40 | - | - |

| Data compiled from multiple sources.[8] Experimental conditions may vary. '-' indicates data not available. |

Table 2: Anticancer Activity (IC50, µM) of Novel this compound Derivatives [7]

| Compound | KG-1 | MV-4-11 | REH | A431 | HT29 | IGROV1 | U2OS |

| 13 | 32.44 | 102.50 | 29.32 | >250 | 0.006 | >250 | >250 |

| 14 | >250 | >250 | >250 | 0.0072 | 0.096 | 0.0015 | 0.469 |

| Compound 13: Methyl 9-((2-(1H-indol-3-yl)ethyl)amino)-9-oxononanoate | |||||||

| Compound 14: 9-((2-(1H-indol-3-yl)ethyl)amino)-9-oxononanoic acid |

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competition binding assay to determine the affinity of this compound analogs for the 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) or rat frontal cortex homogenate.[9][10]

-

Radioligand: [3H]Ketanserin or [3H]-LSD (a common 5-HT2A antagonist radioligand).[9]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin or mianserin).

-

Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

-

96-well microfilter plates (e.g., Millipore MultiScreen with GF/B filters).[9]

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C until use. On the day of the assay, thaw and resuspend the membranes in the final assay buffer.[10]

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]

-

Filtration: Terminate the incubation by rapid vacuum filtration onto PEI-presoaked filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

-

Counting: Dry the filter plates and add scintillation cocktail. Measure the radioactivity in a scintillation counter.[10]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values by non-linear regression analysis of the competition curves. Calculate the Ki values using the Cheng-Prusoff equation.[10]

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of compounds.

Materials:

-

Cancer cell lines (e.g., MGC-803, MCF-7, HepG2, A549, HeLa).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: Experimental workflow for SAR studies of this compound analogs.

Caption: 5-HT2A receptor Gq signaling pathway.[12]

Caption: Melatonin receptor Gi signaling pathway.[6][13]

References

- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 13. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

Tryptamide biosynthesis in mammalian and plant systems

An In-depth Technical Guide to Tryptamide Biosynthesis in Mammalian and Plant Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptamides, a class of compounds derived from the essential amino acid tryptophan, play crucial roles in the neurobiology of mammals and the specialized metabolism of plants. In mammals, this compound derivatives such as serotonin and melatonin are vital neurotransmitters and hormones that regulate mood, sleep-wake cycles, and circadian rhythms. In plants, tryptamides are key intermediates in the biosynthesis of a vast array of bioactive alkaloids, many of which have significant pharmacological value. This technical guide provides a comprehensive overview of the core biosynthetic pathways of tryptamides in both mammalian and plant systems, with a focus on quantitative data, experimental methodologies, and regulatory signaling pathways.

This compound Biosynthesis in Mammalian Systems

In mammals, the biosynthesis of tryptamides primarily involves the decarboxylation of tryptophan to tryptamine, which can then be further modified by N-acetylation or N-methylation. A significant contribution to the body's tryptamine pool also comes from the metabolic activity of the gut microbiome.

Tryptamine Formation

The initial and rate-limiting step in the endogenous synthesis of tryptamine is the decarboxylation of L-tryptophan. This reaction is catalyzed by aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase.[1] This enzyme is responsible for the synthesis of several key monoamine neurotransmitters.[2]

Tryptophan → Tryptamine + CO₂

Commensal bacteria residing in the gastrointestinal tract, such as Ruminococcus gnavus and Clostridium sporogenes, also possess tryptophan decarboxylase and convert dietary tryptophan into tryptamine.[2] This gut-derived tryptamine can be absorbed into the bloodstream and contribute to the systemic pool.

N-Acetylation Pathway: The Route to Melatonin

A prominent pathway for tryptamine derivatives in mammals is N-acetylation, which is central to the synthesis of the hormone melatonin from serotonin (5-hydroxytryptamine).

-

Serotonin Formation: Tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase, which is then decarboxylated by AADC to produce serotonin.

-

N-Acetylation: Arylalkylamine N-acetyltransferase (AANAT) , often referred to as the "timezyme," catalyzes the transfer of an acetyl group from acetyl-CoA to the primary amine of serotonin, forming N-acetylserotonin.[3] This step is the primary point of regulation for the diurnal rhythm of melatonin production.[4]

-

O-Methylation: N-acetylserotonin is subsequently O-methylated by N-acetylserotonin O-methyltransferase (ASMT) to yield melatonin.[3]

N-Methylation Pathway

Tryptamine can also be N-methylated by the enzyme indolethylamine-N-methyltransferase (INMT) .[5] This enzyme catalyzes the sequential transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the amino group of tryptamine, producing N-methyltryptamine (NMT) and subsequently N,N-dimethyltryptamine (DMT).[5]

This compound Biosynthesis in Plant Systems

Plants possess a more elaborate and diverse this compound metabolism, which is integral to the production of a wide range of secondary metabolites, including complex alkaloids with potent biological activities.

Tryptophan Biosynthesis: The Shikimate Pathway

Unlike mammals, plants can synthesize tryptophan de novo via the shikimate pathway .[6] This pathway converts simple carbohydrate precursors into chorismate, which is the branch-point intermediate for the synthesis of all three aromatic amino acids: tryptophan, phenylalanine, and tyrosine.[6]

Tryptamine Formation

The key enzyme for tryptamine synthesis in plants is tryptophan decarboxylase (TDC) .[2] This enzyme catalyzes the decarboxylation of tryptophan to tryptamine and is a critical entry point into the biosynthesis of terpenoid indole alkaloids (TIAs).[7]

Tryptophan → Tryptamine + CO₂

This compound Formation: The Role of N-Acyltransferases

The formation of an amide bond to the amino group of tryptamine, yielding a this compound, is a crucial step in the diversification of plant secondary metabolites. This reaction is catalyzed by a large and versatile family of enzymes known as BAHD acyltransferases . These enzymes utilize acyl-CoA thioesters as acyl donors to acylate the amino group of tryptamine.

Tryptamine + Acyl-CoA → N-Acyl-tryptamine (this compound) + Coenzyme A

Quantitative Data

The following tables summarize the available quantitative kinetic data for key enzymes in this compound biosynthesis.

Table 1: Kinetic Parameters of Mammalian Arylalkylamine N-acetyltransferase (AANAT)

| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (pmol/min/mg protein) | Reference |

| Ovine AANAT (phosphorylated) | Tryptamine | 14 ± 3 | 9.9 ± 0.4 | - | [8] |

| Ovine AANAT (phosphorylated) | Serotonin | 20 ± 4 | 4.6 ± 0.2 | - | [8] |

| Ovine AANAT (unphosphorylated) | Tryptamine | 190 ± 26 | 34.8 ± 1.3 | - | [8] |

| Ovine AANAT (unphosphorylated) | Serotonin | 170 ± 35 | 21.4 ± 2.0 | - | [8] |

| Chlamydomonas reinhardtii AANAT | Serotonin | 247 | - | 325 | [9] |

Table 2: Kinetic Parameters of Plant Tryptophan Decarboxylase (TDC)

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µkat/kg protein) | Optimal pH | Optimal Temp (°C) | Reference |

| Camptotheca acuminata (CaTDC3) | L-Tryptophan | 0.43 ± 0.03 | 1.89 ± 0.04 | 7.6 | 37 | [10] |

Note: Kinetic values can vary significantly based on assay conditions and enzyme purity.

Experimental Protocols

Protocol for Tryptophan Decarboxylase (TDC) Activity Assay (HPLC-based)

This protocol is adapted from methods used for Catharanthus roseus and Camptotheca acuminata.[2][10]

-

Enzyme Extraction:

-

Homogenize plant tissue in an appropriate extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM β-mercaptoethanol and protease inhibitors).

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.6)

-

4 µM Pyridoxal 5'-phosphate (PLP)

-

5 mM L-tryptophan

-

Enzyme extract (e.g., 16 µM final concentration of purified enzyme or an equivalent amount of crude extract).

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be linear over this time.

-

Stop the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge at 12,000 rpm for 10 minutes to precipitate proteins.

-

-

HPLC Analysis:

-

Analyze the supernatant by reverse-phase HPLC with fluorescence detection (Excitation: 280 nm, Emission: 360 nm).

-

Use a C18 column with a gradient elution program, for example:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

A linear gradient from 5% to 50% B over 15-20 minutes.

-

-

Quantify the tryptamine produced by comparing the peak area to a standard curve of authentic tryptamine.[10]

-

Protocol for Arylalkylamine N-acetyltransferase (AANAT) Activity Assay (Radiometric)

This protocol is based on a standard radiometric assay for melatonin synthesis enzymes.[9]

-

Sample Preparation:

-

Homogenize tissue (e.g., pineal gland) in 25 µL of ice-cold 0.1 M sodium phosphate buffer (pH 6.8) in a chloroform-resistant microtube.

-

Keep the homogenate on ice.

-

-

Enzyme Assay:

-

To the 25 µL of homogenate, add the following reagents:

-

25 µL of 40 mM tryptamine (or serotonin) in sodium phosphate buffer.

-

25 µL of 2 mM Acetyl-CoA.

-

25 µL of [³H]-acetyl coenzyme A (final specific activity of 4 Ci/mmol).

-

-

For blank reactions, substitute the homogenate with the phosphate buffer.

-

Incubate the tubes at 37°C for 20 minutes with agitation.

-

-

Extraction and Scintillation Counting:

-

Stop the reaction by adding 1 mL of chloroform to each tube to extract the N-[³H]-acetyltryptamine product. Vortex for 1 minute.

-

Centrifuge at 13,000 x g for 1 minute.

-

Carefully transfer the upper aqueous phase to a new tube and discard.

-

Evaporate the chloroform in the original tube to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Resuspend the dried residue in 200 µL of 0.1 M sodium phosphate buffer (pH 6.8).

-

Add 4 mL of scintillation fluid and quantify the radioactivity using a beta counter.

-

Signaling Pathways and Regulation

The biosynthesis of tryptamides is tightly regulated by complex signaling networks in both mammals and plants, responding to both internal and external cues.

Mammalian AANAT Regulation by the cAMP Signaling Pathway

In mammals, the diurnal rhythm of melatonin synthesis is primarily controlled by the regulation of AANAT activity in the pineal gland via the cAMP signaling pathway.[11]

This pathway is initiated by the nocturnal release of norepinephrine, which binds to β-adrenergic receptors on pinealocytes. This activates adenylyl cyclase, leading to a surge in intracellular cyclic AMP (cAMP).[12] cAMP then activates Protein Kinase A (PKA), which phosphorylates AANAT.[11] Phosphorylated AANAT is recognized and bound by 14-3-3 proteins, a process that both increases AANAT's catalytic activity and protects it from proteasomal degradation, thereby ensuring high levels of melatonin production throughout the night.[4]

Plant Tryptamine Biosynthesis Regulation by the Jasmonate Signaling Pathway

In plants, the production of tryptamine and downstream alkaloids is often induced as a defense response to herbivory or pathogen attack. The jasmonate (JA) signaling pathway is a primary regulator of these defense responses.[13]

Upon perception of a stimulus, such as insect feeding, plants rapidly synthesize jasmonic acid, which is converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile).[7] JA-Ile acts as a molecular glue between the F-box protein COI1 (part of an SCF E3 ubiquitin ligase complex) and JAZ (Jasmonate ZIM-domain) repressor proteins.[14] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, such as MYC2 , which can then bind to the promoters of early jasmonate-responsive genes, including TDC , leading to their transcriptional activation and the subsequent production of tryptamine and defense-related alkaloids.[7][15]

Conclusion

The biosynthesis of tryptamides in mammalian and plant systems, while originating from the same precursor, tryptophan, has diverged to serve distinct physiological functions. In mammals, these pathways are critical for neuro-hormonal regulation, whereas in plants, they are a cornerstone of chemical defense and specialized metabolism. Understanding the enzymes, their kinetics, and the complex regulatory networks that control these pathways is of fundamental importance. For drug development professionals, the enzymes in these pathways, such as AANAT and TDC, represent potential targets for therapeutic intervention, while the diverse array of plant-derived tryptamides continues to be a rich source of novel pharmacologically active compounds. This guide provides a foundational framework for further research and development in these exciting areas of biochemistry and pharmacology.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. savemyexams.com [savemyexams.com]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical investigation of the tryptophan biosynthetic enzyme anthranilate phosphoribosyltransferase in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata [frontiersin.org]

- 11. Synthesis of tryptamine derivatives via a direct, one-pot reductive alkylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Effects of Tryptamide on Serotonergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptamide, an indoleamine, is a monoamine alkaloid that serves as a fundamental structural backbone for a variety of biologically active compounds, including the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and numerous psychedelic drugs. Its structural similarity to serotonin allows it to interact with multiple components of the serotonergic system, leading to a complex pharmacological profile. This technical guide provides an in-depth analysis of the effects of this compound on serotonergic pathways, focusing on its receptor binding affinity, functional activity, and influence on serotonin transport. The information presented herein is intended to support research and drug development efforts targeting the serotonergic system.

Data Presentation

The interaction of this compound with various serotonin receptors and the serotonin transporter (SERT) has been characterized through radioligand binding assays. The affinity of this compound is typically quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values of this compound for a range of human serotonin receptor subtypes and the serotonin transporter.

| Target | Ki (nM) |

| Serotonin Receptors | |

| 5-HT1A | >10000 |

| 5-HT1B | 1780 ± 220 |

| 5-HT1D | 1790 ± 190 |

| 5-HT2A | 470 ± 50 |

| 5-HT2B | 110 ± 11 |

| 5-HT2C | 3520 ± 410 |

| 5-HT5A | 2310 ± 450 |

| 5-HT6 | 480 ± 50 |

| 5-HT7 | 1130 ± 130 |

| Serotonin Transporter | |

| SERT | 3310 ± 320 |

Data sourced from Rickli, A., et al. (2016). The pharmacology of substituted tryptamines. Journal of Psychopharmacology, 30(4), 348-364.

Core Mechanisms of Action

This compound exerts its effects on the serotonergic system through several primary mechanisms:

-

Serotonin Receptor Agonism: this compound acts as an agonist at various serotonin receptors, with a notable affinity for the 5-HT2A receptor.[1] Activation of this receptor is a key mechanism for the psychoactive effects of many tryptamine derivatives.[1]

-

Monoamine Releasing Agent: this compound can induce the release of monoamine neurotransmitters, including serotonin, from presynaptic neurons.[1]

-

Monoaminergic Activity Enhancer: It can enhance the action potential-mediated release of monoamines.[1]

-

Inhibition of Monoamine Oxidase (MAO): this compound is a substrate for MAO, the enzyme responsible for its degradation. Inhibition of MAO can significantly potentiate and prolong the effects of this compound.[1]

Signaling Pathways

The interaction of this compound with the 5-HT2A receptor initiates a well-characterized intracellular signaling cascade. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G-proteins.

Caption: this compound-induced 5-HT2A receptor signaling cascade.

Upon binding of this compound to the 5-HT2A receptor, the activated Gq/G11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Simultaneously, DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events culminate in a variety of downstream cellular responses.

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for a specific serotonin receptor subtype.

Caption: Workflow for a competitive radioligand binding assay.

1. Materials:

-

Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A).

-

Radioligand specific for the receptor subtype (e.g., [3H]ketanserin for 5-HT2A).

-

This compound hydrochloride.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1 mM EDTA).

-

Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

2. Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add in the following order: assay buffer, this compound solution (or vehicle for total binding, or a saturating concentration of a known ligand for non-specific binding), the specific radioligand at a concentration close to its Kd, and the cell membrane preparation.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay for 5-HT2A Receptor Activation

This protocol describes a method to measure the functional agonism of this compound at the Gq/G11-coupled 5-HT2A receptor by quantifying changes in intracellular calcium levels.

Caption: Workflow for an intracellular calcium mobilization assay.

1. Materials:

-

Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound hydrochloride.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (to prevent dye leakage).

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with an injection system.

2. Procedure:

-

Seed the cells in the 96-well plates and allow them to adhere overnight.

-

Prepare the dye loading solution containing the fluorescent calcium indicator and probenecid in the assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject serial dilutions of this compound into the wells and immediately begin monitoring the fluorescence intensity over time.

3. Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Normalize the data to the baseline fluorescence.

-

Plot the normalized fluorescence response against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

Serotonin Transporter (SERT) Uptake Assay

This protocol measures the ability of this compound to inhibit the reuptake of serotonin by the serotonin transporter.

1. Materials:

-

Cells stably expressing the human serotonin transporter (hSERT), or synaptosomes prepared from brain tissue.

-

[3H]Serotonin ([3H]5-HT).

-

This compound hydrochloride.

-

Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Lysis Buffer (e.g., 0.1 M NaOH).

-

Scintillation cocktail.

-

96-well microplates.

-

Liquid scintillation counter.

2. Procedure:

-

Plate the hSERT-expressing cells in 96-well plates and grow to confluence.

-

Wash the cells with pre-warmed uptake buffer.

-

Pre-incubate the cells with various concentrations of this compound or a reference inhibitor (e.g., fluoxetine) for a short period (e.g., 15-30 minutes) at 37°C.

-

Initiate the uptake by adding [3H]5-HT at a concentration close to its Km for SERT.

-

Incubate for a short, defined period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells with lysis buffer.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

3. Data Analysis:

-

Determine the amount of [3H]5-HT taken up at each concentration of this compound.

-

Plot the percentage of inhibition of [3H]5-HT uptake against the logarithm of the this compound concentration.

-

Determine the IC50 value for the inhibition of serotonin uptake.

Conclusion

This compound exhibits a multifaceted interaction with the serotonergic system, characterized by its activity as a serotonin receptor agonist, particularly at the 5-HT2A receptor, and as a modulator of serotonin release and transport. Its relatively lower affinity for the serotonin transporter compared to some of its receptor targets suggests a complex interplay in its overall effect on serotonergic neurotransmission. The provided data and experimental protocols offer a framework for the detailed investigation of this compound and its derivatives, which is essential for understanding their physiological roles and for the development of novel therapeutic agents targeting the serotonergic pathways. Further research into the functional consequences of this compound's interactions with the full spectrum of serotonin receptors will provide a more complete picture of its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Novel Tryptamide Derivatives for Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel tryptamide derivatives and their potential applications in anticancer drug discovery. Detailed protocols for synthesis and in vitro evaluation are provided to guide researchers in this promising field.

Introduction

Tryptamine, a monoamine alkaloid, serves as a crucial scaffold in medicinal chemistry due to its presence in numerous biologically active compounds, including neurotransmitters like serotonin and melatonin.[1] The indole nucleus of tryptamine is a key pharmacophoric group that can interact with various biological targets.[1] Consequently, the synthesis of novel this compound derivatives is a burgeoning area of research for the development of new therapeutic agents.[1][2][3] Recent studies have focused on developing this compound derivatives with potent anticancer properties, demonstrating their potential to target both hematological and solid tumors.[1][2][3][4]

Applications in Anticancer Drug Discovery

Novel this compound derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The structure-activity relationship (SAR) of these derivatives plays a crucial role in their biological activity, with different substitutions on the this compound scaffold leading to varied and selective anticancer effects.[5]

Cytotoxicity of Novel this compound Derivatives

Several classes of this compound derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below.

| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) |

| Compound 9 | Trichloroethyl-pyrimidine | Jurkat 6 (Leukemia) | 0.570 |

| MV-4-11 (Leukemia) | 28.5 | ||

| U2OS (Osteosarcoma) | 235 | ||

| Compound 4 | Ureido-trichloromethyl | HT29 (Colon) | 0.0115 |

| U2OS (Osteosarcoma) | 22.54 | ||

| Compound 13 | Azelayl | HT29 (Colon) | 0.006 |

| KG-1 (Leukemia) | 32.44 | ||

| REH (Leukemia) | 29.32 | ||

| MV-4-11 (Leukemia) | 102.50 | ||

| Compound 14 | Azelayl (acid form) | IGROV1 (Ovarian) | 0.0015 |

| A431 (Skin) | 0.0072 | ||

| HT29 (Colon) | 0.096 | ||

| U2OS (Osteosarcoma) | 0.469 | ||

| Compound E20 | Salicylic Acid | MGC-803 (Gastric) | Potent |

| Compound 6ag | Allyl-arylsulfonamide | HepG2, HeLa, CNE1, A549 | 16.5-18.7 |

Data compiled from multiple sources.[1][4][5][6]

Mechanism of Action

The anticancer activity of this compound derivatives is believed to be mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest.[5][6] For instance, certain this compound-salicylic acid derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in MGC-803 gastric cancer cells.[5] Similarly, (S)-tryptamine derivatives containing an allyl group and an aryl sulfonamide unit can induce cell cycle arrest at the G1 phase and promote apoptosis in HepG2 cells.[6] While the precise signaling pathways are still under investigation for many novel derivatives, a potential mechanism involves the modulation of key regulators of cell survival and proliferation.

Experimental Protocols

The following section provides detailed protocols for the synthesis and in vitro evaluation of novel this compound derivatives.

General Experimental Workflow

The development of novel this compound derivatives typically follows a structured workflow from synthesis to biological evaluation.

Protocol 1: Synthesis of Ureido this compound Derivatives

This protocol describes the synthesis of 1-(2-(1H-indol-3-yl)ethyl)urea, a precursor for more complex derivatives.[1]

Materials:

-

Tryptamine

-

37% aqueous HCl

-

Ethanol

-

Potassium cyanate (KOCN)

-

Water

-

Round bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Place tryptamine (2 g, 0.0125 mol) in a round bottom flask and immerse in an ice/water bath.

-

After 5 minutes, add 37% aq. HCl (1.24 mL, 0.015 mol) and stir the mixture magnetically for 10 minutes.

-

Add ethanol (10 mL) and heat the mixture at reflux for 5 minutes.

-

Allow the solution to cool to room temperature.

-

Add a solution of KOCN (1.21 g, 0.015 mol) in water (10 mL).

-

Stir the resulting mixture at room temperature overnight.

-

Concentrate the mixture in vacuo to obtain the crude product.

-

The crude product can be used in subsequent reactions or purified further.[1]

Protocol 2: Synthesis of N-nicotinoyl-tryptamine (this compound)

This protocol details the acylation of tryptamine to form N-nicotinoyl-tryptamine.[7]

Materials:

-

Tryptamine

-

Mixed nicotinic anhydride

-

Appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve tryptamine in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Add the mixed nicotinic anhydride to the solution.

-

Stir the reaction mixture at room temperature for the time determined by reaction monitoring (e.g., by TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.[8]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Synthesized this compound derivatives dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.2 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Multiwell plate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives (e.g., 0.01 µM to 250 µM) for 24 hours. Include a vehicle control (DMSO).

-

After the incubation period, remove the culture medium.

-

Add 0.1 mL of MTT solution to each well and incubate for a period that allows for formazan crystal formation (typically 2-4 hours).

-

Remove the MTT solution and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at 570 nm using a multiwell plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).[8]

Conclusion

The synthesis of novel this compound derivatives represents a promising avenue for the discovery of new anticancer drugs. The versatility of the tryptamine scaffold allows for the generation of diverse chemical libraries with a wide range of biological activities. The protocols and data presented herein provide a foundation for researchers to explore this exciting area of drug discovery and to develop the next generation of this compound-based therapeutics.

References

- 1. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents [cris.unibo.it]

- 4. researchgate.net [researchgate.net]